molecular formula C19H24N2O5S B2996833 N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide CAS No. 1797188-05-6

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide

Cat. No. B2996833
CAS RN: 1797188-05-6
M. Wt: 392.47
InChI Key: ODTGXMGSGYFKGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H24N2O5S and its molecular weight is 392.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Corrosion Inhibition

A study on the synthesis and evaluation of new acetamide derivatives, including compounds similar to N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide, has shown these compounds to be effective as corrosion inhibitors. Specifically, 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives were synthesized and evaluated for their corrosion prevention efficiencies on steel in acidic and oil medium conditions, demonstrating promising inhibition efficiencies (Yıldırım & Çetin, 2008).

Antimicrobial Activity

N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, a compound structurally related to the query compound, were synthesized and evaluated for their in vitro antibacterial and antifungal activities. These new compounds exhibited varying degrees of antimicrobial activity, indicating their potential application in developing new antimicrobial agents (Mahyavanshi, Shukla, & Parmar, 2017).

Anti-inflammatory Properties

The anti-inflammatory and anti-arthritic activities of N-(2-hydroxy phenyl) acetamide were studied in adjuvant-induced arthritis in rats. Results suggested significant anti-arthritic properties, with treated rats showing reduced body weight loss and paw edema volume. This study underscores the compound's potential in treating inflammatory diseases (Jawed, Shah, Jamall, & Simjee, 2010).

Chemoselective Acetylation in Drug Synthesis

Research into the chemoselective acetylation of 2-aminophenol using immobilized lipase to produce N-(2-hydroxyphenyl)acetamide highlights the compound's role as an intermediate in the natural synthesis of antimalarial drugs. This study demonstrates the compound's importance in facilitating environmentally friendly and efficient drug synthesis processes (Magadum & Yadav, 2018).

properties

IUPAC Name

N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S/c1-14(2)27(25,26)17-8-6-15(7-9-17)11-18(23)20-12-16(22)13-21-10-4-3-5-19(21)24/h3-10,14,16,22H,11-13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODTGXMGSGYFKGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC(CN2C=CC=CC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide

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